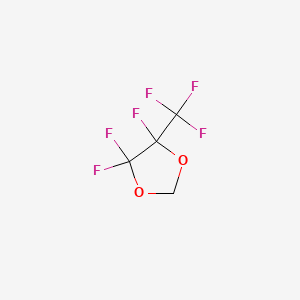
3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a β-diketone under acidic or basic conditions.
Formation of the oxazole ring: The pyrazole derivative is then reacted with a suitable α-haloketone or α-haloester in the presence of a base to form the oxazole ring.
Chloromethylation: The final step involves the chloromethylation of the oxazole ring, which can be achieved using formaldehyde and hydrochloric acid or other chloromethylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by various nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: The compound can be reduced to form corresponding oxazolidines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include oxazole N-oxides.
Reduction: Products include oxazolidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The chloromethyl group may act as an electrophile, forming covalent bonds with nucleophilic sites on the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(chloromethyl)-5-phenyl-1,2-oxazole: Similar structure but with a phenyl group instead of the pyrazolyl group.
3-(bromomethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole: Similar structure but with a bromomethyl group instead of the chloromethyl group.
5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole: Similar structure but without the chloromethyl group.
Uniqueness
The presence of both the pyrazolyl and oxazole rings in 3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole makes it unique compared to other compounds. The chloromethyl group provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H12ClN3O |
|---|---|
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
3-(chloromethyl)-5-(1-ethyl-5-methylpyrazol-4-yl)-1,2-oxazole |
InChI |
InChI=1S/C10H12ClN3O/c1-3-14-7(2)9(6-12-14)10-4-8(5-11)13-15-10/h4,6H,3,5H2,1-2H3 |
InChI-Schlüssel |
MCMMBBZFEKNJQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C=N1)C2=CC(=NO2)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11712759.png)
![4-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11712767.png)
![2-(2-Methylphenoxy)-N'-[(1E)-phenylmethylidene]acetohydrazide](/img/structure/B11712785.png)

![5-Chloro-N-[2-chloro-4-(4-chlorobenzenesulfonamido)phenyl]-2-hydroxybenzamide](/img/structure/B11712795.png)


![Ethyl 2-(4-methylphenylsulfonamido)benzo[d]thiazole-6-carboxylate](/img/structure/B11712820.png)
![1,3-Bis[2-(4-aminophenyl)ethyl]urea](/img/structure/B11712833.png)

![5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol](/img/structure/B11712838.png)

![2-[(2E)-2-[(Carbamoylamino)imino]cyclohexyl]pyridine-4-carboxylic acid](/img/structure/B11712843.png)
![2-(2-methyl-1H-imidazol-1-yl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11712844.png)
